molecular formula C17H14O4 B6525021 5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one CAS No. 929513-93-9

5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No. B6525021
CAS RN: 929513-93-9
M. Wt: 282.29 g/mol
InChI Key: SGFJWXLZCYVKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one” is a derivative of 2-Phenyl-4H-chromen-4-one . It is a polyfunctional compound that has been evaluated for its functionality against acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .


Synthesis Analysis

The synthesis of 2-Phenyl-4H-chromen-4-one and its derivatives, including “5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one”, involves designing, synthesizing, and evaluating their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .


Molecular Structure Analysis

The molecular formula of a similar compound, 7-Ethoxy-5-hydroxy-2-phenyl-4H-chromen-4-one, is C17H14O4 . The molecular structure of “5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one” would be similar but with an additional ethoxy group.

Scientific Research Applications

Anticancer Properties

Chromanone derivatives exhibit promising anticancer effects. They interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Researchers are actively exploring these compounds as potential candidates for cancer therapy .

Alzheimer’s Disease (AD) Treatment

Chromanone derivatives have been investigated for their poly-functionality against acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation. AChE inhibitors are relevant in AD treatment, as they enhance cholinergic neurotransmission and improve cognitive function .

Antioxidant Activity

Chromanone analogs possess antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. These compounds may contribute to overall health by reducing oxidative damage .

Anti-Inflammatory Effects

Chromanone derivatives exhibit anti-inflammatory activity by modulating inflammatory pathways. These compounds could potentially be used in managing inflammatory conditions .

Antimicrobial and Antifungal Properties

Chromanone compounds have demonstrated antimicrobial and antifungal effects. They inhibit the growth of bacteria and fungi, making them relevant in the development of novel antimicrobial agents .

Skin and Hair Care Applications

Chroman-4-one derivatives find use in cosmetic preparations. They contribute to skin and hair health by improving texture, addressing inflammation, and aiding wound healing. These applications highlight their potential in personal care products .

Mechanism of Action

The mechanism of action of “5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one” involves inhibiting acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation, which are key factors in the progression of Alzheimer’s disease (AD) .

Future Directions

The compounds exhibiting such multiple pharmacological activities, including “5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one”, can be further taken as a lead for the development of potent drugs for the treatment of Alzheimer’s disease .

properties

IUPAC Name

5-ethoxy-7-hydroxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-15-8-12(18)9-16-17(15)13(19)10-14(21-16)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFJWXLZCYVKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one

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